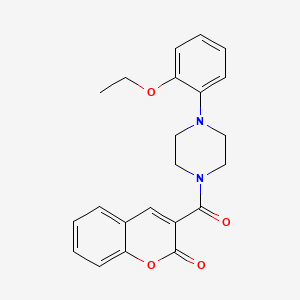
3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(2-ethoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as EPC or N-(2-ethoxyphenyl)-4-(2-oxo-2H-chromen-3-yl)piperazine-1-carboxamide, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Properties
Research has revealed that derivatives of the compound exhibit significant anticancer activities. For instance, a study on benzochromene derivatives, which share a similar structure, demonstrated potent cytotoxic activity against colorectal cancer cells. The derivative 3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile induced apoptosis in HT-29 cells by down-regulating Bcl-2 expression and up-regulating Bax, caspase-3, -8, and -9 genes, indicating its potential as a chemotherapeutic agent (Ahagh et al., 2019). Similarly, pyrano[3,2-c]chromene derivatives were synthesized and evaluated for their anticancer activity, showing excellent antitumor activity against breast, colon, and liver cancer cell lines by inducing cell cycle arrest and apoptosis (El-Agrody et al., 2020).
Antibacterial and Antimicrobial Activity
New 6-(2-oxo-3-[(4-arylpiperazino)carbonyl]-2H-6-chromenyl-methyl)-3-[(4-arylpiperazino)carbonyl]-2H-2-chromenones synthesized and tested for antibacterial activity against human pathogenic strains showed potent inhibitory activity, particularly those with 4-methoxyphenyl, 4-fluorophenyl, 4-nitrophenyl, and 4-hydroxyphenyl moieties (Nagaraj et al., 2019). This indicates the potential of these compounds in developing new antibacterial agents.
Binding Affinity and Molecular Docking
Studies have also focused on the binding affinity of related compounds to biological receptors. Pyrimidine-piperazine-chromene and -quinoline conjugates were synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines. Molecular docking revealed good binding affinity, indicating their potential in drug discovery processes (Parveen et al., 2017).
properties
IUPAC Name |
3-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-2-27-20-10-6-4-8-18(20)23-11-13-24(14-12-23)21(25)17-15-16-7-3-5-9-19(16)28-22(17)26/h3-10,15H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVLRGRWHSCOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)
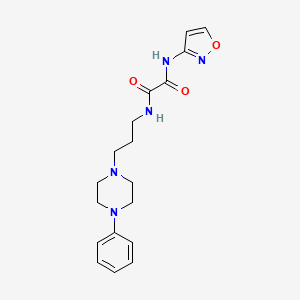
![(E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2435911.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2435913.png)
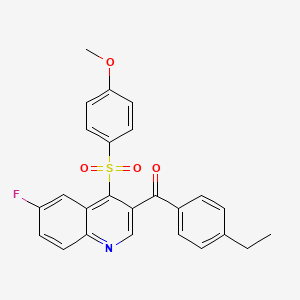
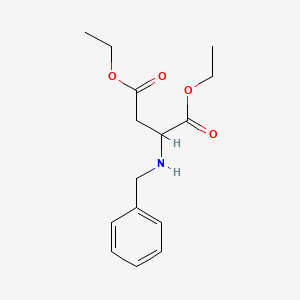
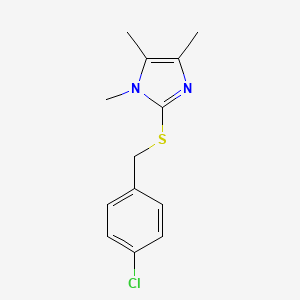
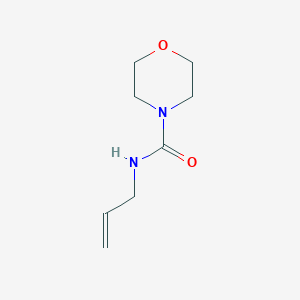
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2435920.png)

![2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B2435925.png)
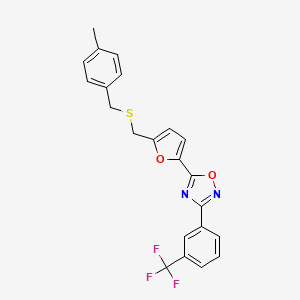
![Methyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435929.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2435930.png)